molecular formula C19H17N3O B11447649 5-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

5-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11447649
M. Wt: 303.4 g/mol
InChI Key: KVDYDRSKOLLRQY-UHFFFAOYSA-N
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Description

5-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its fused ring structure, which includes a pyridine ring, an imidazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.

    Methylation and phenylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Lacks the additional methyl group.

    5-methyl-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Lacks the additional methyl group on the furan ring.

    2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Similar structure but different substitution pattern.

Uniqueness

The unique combination of the methyl and phenyl groups in 5-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine enhances its chemical reactivity and potential applications. The presence of these groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

5-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H17N3O/c1-13-7-6-10-17-21-18(16-12-11-14(2)23-16)19(22(13)17)20-15-8-4-3-5-9-15/h3-12,20H,1-2H3

InChI Key

KVDYDRSKOLLRQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3)C4=CC=C(O4)C

Origin of Product

United States

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